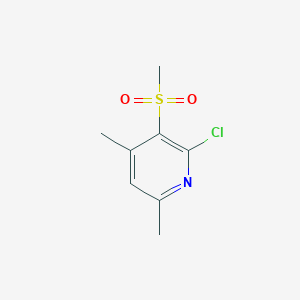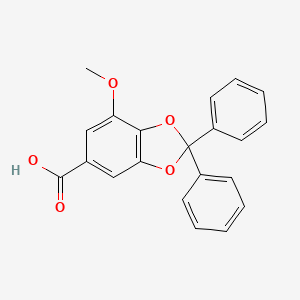![molecular formula C14H10N2O2S B1320611 4-(ベンゾ[c][1,2,5]チアジアゾール-5-イルメトキシ)ベンズアルデヒド CAS No. 937602-23-8](/img/structure/B1320611.png)
4-(ベンゾ[c][1,2,5]チアジアゾール-5-イルメトキシ)ベンズアルデヒド
説明
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde is a compound belonging to the class of benzothiadiazole derivatives. It features a benzaldehyde group linked to a 1,2,5-thiadiazole moiety through an ether linkage
科学的研究の応用
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
Target of Action
The primary target of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde, also known as 4-(2,1,3-Benzothiadiazol-5-ylmethoxy)-benzenecarbaldehyde, is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
This compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, BTDD, exhibits an aggregation-caused quenching behavior .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and neutralization of PAAs . By introducing the electron-deficient monomer BTDD into a 2D framework, fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets are constructed . These nanosheets can sense electron-rich PAA molecules .
Pharmacokinetics
The compound’s high stability, high porosity, and high fluorescence performance suggest that it may have favorable adme properties .
Result of Action
The compound’s action results in the detection of PAAs with high sensitivity and selectivity . The F-CTF-3 nanosheet, constructed using the compound, exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
生化学分析
Biochemical Properties
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with electron-deficient monomers, leading to the formation of fluorescent ultrathin covalent triazine framework nanosheets . These interactions are primarily driven by the electron-deficient nature of the benzothiadiazole core, which facilitates binding with electron-rich biomolecules. Additionally, 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde exhibits aggregation-caused quenching behavior, which is crucial for its role in biochemical sensing applications .
Cellular Effects
The effects of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde can induce changes in mitochondrial membrane potential, leading to alterations in mitochondrial morphology and function . These changes can further influence cellular processes such as apoptosis and autophagy, highlighting the compound’s potential in cancer therapy .
Molecular Mechanism
The molecular mechanism of action of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The electron-deficient nature of the benzothiadiazole core allows it to form stable complexes with electron-rich biomolecules, leading to fluorescence quenching and other biochemical effects . Additionally, 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde can modulate enzyme activity by binding to active sites, thereby influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde exhibits high stability under various conditions, making it suitable for long-term biochemical applications
Dosage Effects in Animal Models
The effects of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and dose-response relationships need to be carefully studied to ensure the safe and effective use of this compound in animal models.
Metabolic Pathways
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. The electron-deficient nature of the benzothiadiazole core allows it to participate in redox reactions, influencing metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of key metabolic enzymes, further impacting cellular metabolism and biochemical pathways .
Transport and Distribution
The transport and distribution of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . The distribution of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde within tissues is also influenced by its binding affinity to various proteins, which can affect its localization and bioavailability .
Subcellular Localization
The subcellular localization of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it has been observed to localize within mitochondria, where it can influence mitochondrial function and cellular metabolism . The precise subcellular localization of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde is essential for understanding its biochemical effects and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde typically involves the following steps:
Formation of the 1,2,5-thiadiazole moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Etherification: The 1,2,5-thiadiazole moiety is then linked to a benzaldehyde group through an ether bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid.
Reduction: Formation of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the benzaldehyde moiety.
類似化合物との比較
Similar Compounds
5-((4-Methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole: Known for its antidepressant-like effects and inhibition of acetylcholinesterase.
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid:
Uniqueness
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde stands out due to its unique combination of a benzaldehyde group and a 1,2,5-thiadiazole moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)16-19-15-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKRRPKOAROMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC3=NSN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594806 | |
| Record name | 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-23-8 | |
| Record name | 4-(2,1,3-Benzothiadiazol-5-ylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)


![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)



![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)
![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)

